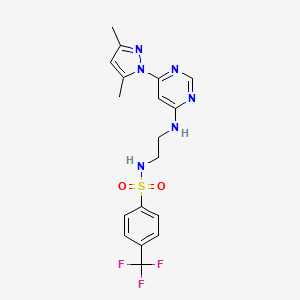
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19F3N6O2S and its molecular weight is 440.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a trifluoromethyl group, a benzenesulfonamide moiety, and a pyrazole-pyrimidine hybrid. Its molecular formula is C18H19N5O2S, with a molecular weight of approximately 405.25 g/mol. The presence of the trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and metabolic stability.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Inhibition of Kinases : Many pyrazole derivatives are known to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, compounds targeting CDK2 and CDK9 have shown promising results in reducing cancer cell proliferation by disrupting the transcriptional machinery involved in cell growth .
- Anti-inflammatory Activity : The sulfonamide group is often associated with anti-inflammatory properties. Compounds containing similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
- Induction of Apoptosis : Some studies have highlighted the ability of pyrazole derivatives to induce apoptosis in cancer cells by modulating pathways associated with anti-apoptotic proteins such as Mcl-1 .
Biological Activity Data
The following table summarizes the biological activities reported for related compounds and their corresponding IC50 values against various cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | CDK Inhibition |
| Compound B | Hep-2 | 3.25 | Apoptosis Induction |
| Compound C | A549 | 26 | Anti-inflammatory |
| Compound D | NCI-H460 | 14.5 | Autophagy Activation |
Case Studies
- Study on Pyrazole Derivatives : A study published in MDPI evaluated various pyrazole derivatives for their anticancer properties. It was found that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, including MCF7 and A549, with IC50 values indicating potent activity .
- In Vivo Studies : In vivo models demonstrated that compounds similar to this compound could effectively reduce tumor size in xenograft models, supporting their potential as therapeutic agents .
Properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O2S/c1-12-9-13(2)27(26-12)17-10-16(23-11-24-17)22-7-8-25-30(28,29)15-5-3-14(4-6-15)18(19,20)21/h3-6,9-11,25H,7-8H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSQOHIRMLGFHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














